N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide
Description
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide is a naphthol-derived acetamide compound characterized by a hydroxynaphthalene core, a phenylmethyl group, and a phenoxyacetamide substituent.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c27-22-16-15-18-9-7-8-14-21(18)24(22)25(19-10-3-1-4-11-19)26-23(28)17-29-20-12-5-2-6-13-20/h1-16,25,27H,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYRYLJIIOSAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide typically involves multi-component reactions. One common method is the condensation reaction of β-naphthol, aromatic aldehydes, and amides in the presence of a catalyst. For instance, ammonium acetate can be used as a catalyst in ethanol under reflux conditions . This method is advantageous due to its simplicity, high yield, and the use of readily available reagents.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as acidic ionic liquids or solid-supported catalysts can be employed to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions: N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a one-pot reaction involving 2-naphthol, benzaldehyde, and acetamide, catalyzed by zirconocene dichloride. The synthesis yields a product that has been characterized using techniques such as FTIR, NMR, and mass spectrometry. The crystal structure reveals important features such as:
- Intramolecular Hydrogen Bonds : The presence of N—H⋯O hydrogen bonds stabilizes the molecule and contributes to its structural integrity .
- Intermolecular Interactions : O—H⋯O hydrogen bonds link molecules into chains, while π–π interactions between aromatic rings enhance stability .
The compound has a molecular formula of C20H19NO2 and exhibits distinct dihedral angles between its naphthalene and phenyl rings, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide can exhibit anticancer properties. The compound's structural features allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes makes it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Another promising application lies in its neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound could be investigated further for potential therapeutic uses in neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Study : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways related to cell survival and death .
- Antimicrobial Efficacy : Another research effort tested the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The study suggested that modifications to the phenyl group could enhance activity against resistant strains .
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, related compounds showed reduced cell death and improved mitochondrial function, indicating potential for developing neuroprotective drugs based on this scaffold .
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide with key analogs based on structural features, synthetic efficiency, and physicochemical properties.
Substituted Acetamides
Phenoxyacetamide Derivatives
Structural and Conformational Analysis
- Dihedral Angles : The naphthalene and benzene rings in analogs exhibit dihedral angles of 78.32–84.70°, influencing molecular packing and intermolecular interactions .
- Hydrogen Bonding : Intramolecular N–H⋯O and O–H⋯O bonds are common, stabilizing the amide group and hydroxyl-naphthalene moiety .
- Electron-Withdrawing/Donating Groups : Nitro (e.g., 3-nitrophenyl) and methoxy substituents modulate electronic properties, affecting reactivity and solubility .
Critical Analysis of Divergent Findings
- Yield Discrepancies : Substituents like nitro groups may lower yields due to steric hindrance or side reactions, whereas methoxy groups improve solubility but require longer reaction times .
- Biological Activity: While N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide shows cytotoxicity, similar phenoxyacetamides (e.g., triazole derivatives) lack reported bioactivity, highlighting substituent-dependent effects .
Biological Activity
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of its potential therapeutic applications. This article synthesizes findings from various studies focusing on its biological properties, synthesis methods, and structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is C26H23NO3. The compound features a naphthalene ring system bonded to a phenyl group and an acetamide moiety. The crystal structure reveals significant interactions, including intramolecular N—H...O and intermolecular O—H...O hydrogen bonds, which contribute to its stability and biological activity .
Synthesis
The synthesis of this compound typically involves the reaction of 2-naphthol with benzaldehyde and acetamide, often catalyzed by zirconocene dichloride at room temperature. This method has been shown to yield the desired compound with good purity and yield . The synthesis process is crucial as it allows for the exploration of structural variations that may enhance biological activity.
Antioxidant Activity
Research indicates that compounds with naphthalene and phenolic structures exhibit notable antioxidant properties. These properties are attributed to their ability to scavenge free radicals, which can prevent oxidative stress-related damage in biological systems. Studies have demonstrated that derivatives of this compound can significantly reduce oxidative stress markers in vitro .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes. The compound demonstrated a competitive inhibition profile, significantly lowering glucose absorption rates in experimental models .
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing anticancer therapies that minimize adverse side effects associated with traditional chemotherapeutics .
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antidiabetic Effects : A study highlighted the compound's ability to lower blood glucose levels in diabetic rat models by inhibiting α-glucosidase activity, suggesting potential use as a therapeutic agent for diabetes management .
- Antioxidant Properties : Another investigation assessed the antioxidant capacity of the compound using DPPH and ABTS assays, revealing significant radical scavenging activity comparable to established antioxidants .
- Cytotoxicity Against Cancer Cells : Research involving several cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways, making it a candidate for further development in oncology .
Data Summary Table
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-2-phenoxyacetamide?
- Methodological Answer : Two primary methods are documented:
- 1,3-Dipolar Cycloaddition : Reacting propargyl ether derivatives (e.g., (prop-2-yn-1-yloxy)naphthalene) with azidoacetamides using Cu(OAc)₂ catalysis in a t-BuOH:H₂O (3:1) solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate 8:2), followed by ethanol recrystallization .
- Aldol-Type Condensation : Heating m-tolualdehyde, β-naphthol, and acetamide with phenylboronic acid as a catalyst under solvent-free conditions (393 K, 7 h). Ethanol is used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, –NH stretch at ~3260–3300 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.6 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359, observed: 404.1348) .
Q. What key structural features are observed in crystallographic studies?
- Methodological Answer :
- Dihedral Angles : The naphthalene and benzene rings form angles of 78.32°–84.70° in the title compound, compared to 81.54°–82.50° in analogs .
- Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds stabilize the crystal lattice. Monoclinic space group (P21/c) with Z = 8 .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data across analogs?
- Methodological Answer : Compare dihedral angles and hydrogen-bonding patterns using the Cambridge Structural Database (CSD). For example, substituents like nitro or methyl groups alter ring orientations by 2–5°. Refinement via SHELXL (with R-factor < 0.06) and validation with PLATON/ADDSYM ensure data consistency .
Q. What strategies optimize synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., Cu(OAc)₂ vs. CuBr) for cycloaddition efficiency .
- Solvent Optimization : Vary t-BuOH:H₂O ratios (e.g., 4:1 vs. 3:1) to improve regioselectivity.
- Reaction Monitoring : Use real-time TLC or in-situ IR to terminate reactions at >90% conversion .
Q. How can computational methods predict intermolecular interactions?
- Methodological Answer : Perform Hirshfeld Surface Analysis (CrystalExplorer) to quantify interaction contributions (e.g., O–H⋯O = 25%, C–H⋯π = 15%). Pair this with DFT calculations (B3LYP/6-311G**) to model electronic effects on hydrogen bonding .
Q. What comparative insights arise from structural analogs in the CSD?
- Methodological Answer : Analogs with electron-withdrawing groups (e.g., –NO₂) exhibit reduced dihedral angles (~79°) vs. electron-donating groups (~84°). Such trends guide functionalization for target properties (e.g., solubility, bioactivity) .
Q. How is experimental phasing applied in structural determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
